4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one
Description
4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one (CAS: 2094288-70-5) is a spirocyclic compound with a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.2 g/mol. Its structure features a 9-membered spirocyclic core containing one oxygen (oxa) and one nitrogen (aza) atom, along with a hydroxyl (-OH) group at the 4-position and a ketone (=O) at the 1-position .
Properties
IUPAC Name |
4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-7-5-9(8(12)10-6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVLVYQJCUKZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CNC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one typically involves the Prins cyclization reaction. . The reaction conditions often include the use of a Lewis acid catalyst and an aldehyde or ketone as the electrophilic component.
Industrial Production Methods
the Prins cyclization reaction is scalable and can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds.
Medicine: Its unique structure allows for the design of novel therapeutic agents targeting various biological pathways.
Mechanism of Action
The mechanism of action of 4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis. This inhibition leads to the death of the bacterial cells . The compound’s spirocyclic structure allows it to fit into the active site of the target protein, blocking its function and preventing the pathogen’s growth .
Comparison with Similar Compounds
Structural Analogues with Modified Heteroatoms or Substituents
The spiro[5.5]undecane scaffold is highly modular. Key analogues include:
IPSU (2-[(1H-Indol-3-yl)methyl]-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one)
- Structure : Contains two nitrogen atoms (2,9-diaza) and a methoxypyrimidine substituent.
- Properties : Rapid equilibrium binding at orexin receptors (OX₂R), contrasting with slower-binding antagonists like suvorexant. The diaza configuration enhances receptor interaction kinetics .
- Application : Potent orexin receptor antagonist with selectivity for OX₂R .
N-Methyl-9-azaspiro[5.5]undecane-3-one
- Structure : Features a single nitrogen (aza) and a ketone at the 3-position; lacks an oxygen atom in the spiro ring.
- Synthesis : Derived from N-methylpiperidin-4-carbonitrile via hydrolysis and Michael addition .
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one Hydrochloride
- Structure : Two nitrogen atoms (2,9-diaza) and a hydroxyl group; hydrochloride salt enhances solubility.
- Molecular Formula: C₉H₁₆N₂O₂·HCl (vs. C₉H₁₅NO₃ for the target compound).
- Implications : Additional nitrogen may increase basicity and receptor-binding versatility .
Analogues with Functional Group Variations
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane Hydrochloride (2d)
- Structure : Oxadiazole substituent at the 4-position.
- Properties: Melting point 140–142°C; synthesized via N-hydroxylamine coupling.
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl Methanesulfonate
- Structure : Benzyl group at N-9 and methanesulfonate ester at C-3.
- Reactivity : Sulfonate acts as a leaving group, enabling nucleophilic substitution for prodrug development .
2-Chloro-1-(4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-9-yl)ethan-1-one
- Structure : Chloroacetyl group attached to the spiro nitrogen.
- Application : Intermediate for further derivatization (e.g., coupling with amines) .
Pharmacologically Active Analogues
1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones (Antihypertensive Agents)
- Example: 9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (Compound 21) Activity: Potent α₁-adrenoceptor antagonist with antihypertensive effects in spontaneously hypertensive rats (SHRs). Structure-Activity Relationship (SAR): Bulky substituents (e.g., aryl groups) reduce activity, highlighting the importance of moderate hydrophobicity .
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine (6a)
- Synthesis : Formed via reductive amination; diastereomers resolved by HPLC.
- Application : Demonstrates the impact of stereochemistry on bioactivity; yields as low as 30% indicate synthetic challenges .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
